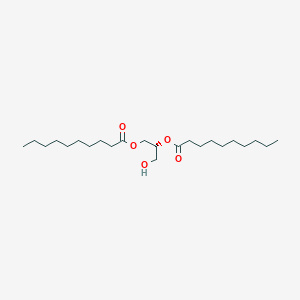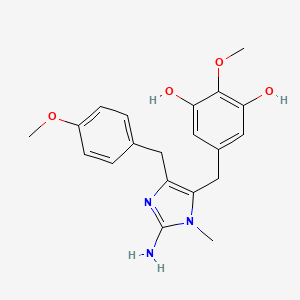
Lemonomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lemonomycin is a natural product found in Streptomyces candidus with data available.
Scientific Research Applications
Discovery and Origin
Lemonomycin, first isolated in 1964 from the fermentation broth of Streptomyces candidus, is known for its potent antibacterial activity. It's unique as the only glycosylated tetrahydroisoquinoline antibiotic. The complex structure of lemonomycin, especially its deoxy aminosugar-lemonose component, is pivotal for its biological activity and is similar to other antibiotics like arimetamycin A and nocathiacin I. The synthesis and derivatization of lemonomycin are of high interest due to its potential in combating antibiotic-resistant infections (Tao, Wang, Hong, & Huang, 2022).
Chemical Synthesis
Efforts in synthesizing lemonomycin have been ongoing since 2000, utilizing various strategies such as asymmetric dipolar cycloaddition, iodoenamide cross-coupling reaction, and Pictet-Spengler cyclization. These studies aimed to replicate the molecule's complex structure, including the challenging incorporation of the aminoglycoside subunit (Ashley & Stoltz, 2012).
Synthetic Studies
Different approaches, such as electrophilic cyclization and deoxygenation routes, have been explored for synthesizing derivatives of lemonose, a key component of lemonomycin. These studies aim to understand and replicate the structure of lemonomycin for potential therapeutic applications (Briegel et al., 2015).
Advances in Total Synthesis
The total synthesis of lemonomycin has been a significant milestone, achieved through techniques like Suzuki fragment coupling and stereoselective Pictet-Spengler reaction. These advancements in synthetic chemistry have allowed for the recreation of lemonomycin's intricate structure, opening possibilities for its use in medicinal applications (Ashley, Cruz, & Stoltz, 2003).
properties
Product Name |
Lemonomycin |
|---|---|
Molecular Formula |
C27H41N3O9 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
(1R,2S,10R,12S,13S,15R)-15-(dihydroxymethyl)-10-[[(2R,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxymethyl]-12-hydroxy-7-methoxy-6-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),6-diene-5,8-dione |
InChI |
InChI=1S/C27H41N3O9/c1-11-21(31)13-8-16-20-14(26(34)35)7-15(28-20)25(33)30(16)17(19(13)22(32)23(11)37-6)10-38-18-9-27(3,36)24(29(4)5)12(2)39-18/h12,14-18,20,24-26,28,33-36H,7-10H2,1-6H3/t12-,14+,15-,16-,17-,18+,20+,24+,25-,27-/m0/s1 |
InChI Key |
JXWCEWIDCYAQRW-RNWDBXQFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)OC[C@H]2C3=C(C[C@@H]4N2[C@H]([C@@H]5C[C@H]([C@H]4N5)C(O)O)O)C(=O)C(=C(C3=O)OC)C)(C)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OCC2C3=C(CC4N2C(C5CC(C4N5)C(O)O)O)C(=O)C(=C(C3=O)OC)C)(C)O)N(C)C |
synonyms |
lemonomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)

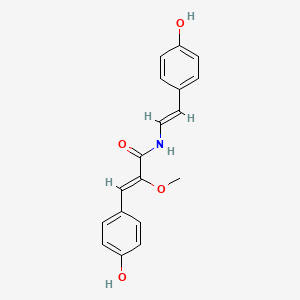
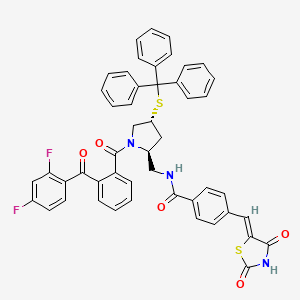
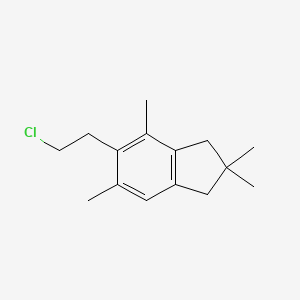
![2-Ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene](/img/structure/B1248359.png)
